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Introduction

The enzymatic incorporation of modified nucleotides during in vitro transcription is a powerful

technique for producing RNA molecules with enhanced properties. 2'-amino-ATP (2'-NH2-ATP)

is a modified adenosine triphosphate analog where the 2'-hydroxyl group of the ribose sugar is

replaced by an amino group. This modification confers significant resistance to nuclease

degradation, a critical attribute for therapeutic and diagnostic applications of RNA, such as

aptamers and siRNAs.[1][2][3] T7 RNA polymerase is widely used for in vitro transcription due

to its high specificity and efficiency.[4][5] While the wild-type enzyme can recognize and

incorporate 2'-modified nucleotides, engineered variants often exhibit superior performance.[6]

[7]

Core Application: Nuclease-Resistant Aptamer Development

A primary application for 2'-NH2-ATP is in the generation of RNA aptamer libraries for

Systematic Evolution of Ligands by Exponential Enrichment (SELEX). Aptamers are short,

single-stranded nucleic acid molecules that fold into specific three-dimensional structures to

bind targets with high affinity and specificity.[8] However, their in vivo application is often limited

by rapid degradation by cellular nucleases.[1] By incorporating 2'-amino-modified pyrimidines

or purines during the transcription steps of SELEX, the resulting aptamers exhibit dramatically

increased stability in biological fluids like human serum, enhancing their therapeutic potential.

[1][2] For example, 2'-aminopyrimidine-modified RNA ligands have been shown to be at least

1000-fold more stable in human serum compared to their unmodified counterparts.[2]
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T7 RNA Polymerase Variants for Enhanced
Incorporation
Wild-type T7 RNA polymerase can incorporate 2'-amino-2'-deoxynucleoside 5'-triphosphates,

but often with lower efficiency than natural NTPs.[9] To improve the yield and processivity of

transcription with modified nucleotides, specific mutants of T7 RNA polymerase have been

developed. The Y639F mutant, for instance, shows reduced discrimination against 2'-

substitutions in the minor groove and can more efficiently incorporate nucleotides with 2'-amino

and 2'-fluoro modifications.[6][7][10] Combining mutations, such as Y639F and H784A, can

further enhance performance by eliminating premature termination events that can occur after

the incorporation of a modified nucleotide.[6]

Quantitative Data Summary
The efficiency of incorporating 2'-NH2-ATP can be influenced by the specific polymerase used

and the overall reaction conditions. The following table summarizes the relative performance

and characteristics of T7 RNA polymerase with modified nucleotides.
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Parameter Wild-Type T7 RNAP
Y639F Mutant T7
RNAP

Notes

Substrate

Compatibility

2'-NH2-NTPs are

recognized as

substrates.[9]

Exhibits enhanced

incorporation of 2'-

amino and 2'-fluoro

modified nucleotides.

[6][10]

The Y639F mutation

reduces steric

hindrance in the active

site.[7]

Transcription Yield

Generally lower yields

compared to

unmodified RNA.[6]

Can generate higher

yields of fully 2'-

modified RNA

compared to wild-

type.[6]

Yields are highly

dependent on the

DNA template and

reaction optimization.

Processivity

May exhibit premature

termination after

incorporating modified

NTPs.[6]

Improved processivity

with 2'-modified NTPs.

The additional H784A

mutation can further

reduce premature

termination.[6]

Processivity refers to

the enzyme's ability to

remain bound to the

template and continue

transcription.

Nuclease Resistance

of Product
N/A

RNA containing 2'-

NH2 modifications

shows significantly

increased resistance

to degradation by

nucleases.[1][2]

This is the primary

benefit of using 2'-

amino modified

nucleotides.

Experimental Protocols
Protocol 1: In Vitro Transcription with 2'-NH2-ATP using
T7 RNA Polymerase
This protocol provides a general framework for the in vitro transcription of a DNA template to

produce 2'-amino-modified RNA. Optimization of MgCl₂, NTP, and enzyme concentrations may

be necessary for specific templates.

1. DNA Template Preparation
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Linearized Plasmid: Digest the plasmid DNA with a restriction enzyme that cuts downstream

of the desired RNA sequence. Purify the linearized template using phenol/chloroform

extraction followed by ethanol precipitation or a suitable DNA purification kit.[11][12]

Resuspend the purified DNA in nuclease-free water.

PCR Product: Amplify the region of interest using PCR primers. The forward primer must

contain the T7 promoter sequence (5'-TAATACGACTCACTATAGGG-3') upstream of the

sequence to be transcribed. Purify the PCR product to remove primers and dNTPs.

2. In Vitro Transcription Reaction Setup

It is recommended to assemble the reaction at room temperature to prevent the precipitation of

DNA by spermidine in the transcription buffer.[12]

Component Volume (for 20 µL reaction) Final Concentration

Nuclease-Free Water Up to 20 µL -

5X Transcription Buffer* 4 µL 1X

100 mM ATP 1 µL 5 mM

100 mM 2'-NH2-ATP Variable See Note Below

100 mM GTP 1 µL 5 mM

100 mM CTP 1 µL 5 mM

100 mM UTP 1 µL 5 mM

100 mM DTT 2 µL 10 mM

Linearized Template DNA X µL 0.5 - 1 µg

T7 RNA Polymerase (or Y639F

mutant)
2 µL ~50 units

*5X Transcription Buffer Composition: 200 mM Tris-HCl (pH 7.9), 30 mM MgCl₂, 10 mM

Spermidine, 50 mM NaCl.[12]
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Note on 2'-NH2-ATP Concentration: For partial substitution, 2'-NH2-ATP can be added

alongside natural ATP. The ratio will determine the frequency of incorporation. For full

substitution, omit the natural ATP and use 2'-NH2-ATP at a final concentration of 5 mM. Careful

optimization of the Mg²⁺ concentration is often required when using modified NTPs.[13]

3. Transcription and Template Removal

Mix the components thoroughly by gentle pipetting.

Incubate the reaction at 37°C for 2 to 4 hours.[11] Longer incubation times may be required

for difficult templates or when using high concentrations of modified NTPs.

(Optional but Recommended) Add 1 µL of RNase-free DNase I to the reaction mixture.[11]

[12]

Incubate at 37°C for an additional 15 minutes to digest the DNA template.[11][12]

4. Purification of 2'-Amino-Modified RNA

Phenol/Chloroform Extraction & Ethanol Precipitation:

Add nuclease-free water to bring the reaction volume to ~180 µL.

Add 20 µL of 3 M Sodium Acetate (pH 5.2).[11]

Extract with an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1).

Centrifuge and transfer the upper aqueous phase to a new tube.

Add 2.5 volumes of cold 100% ethanol to precipitate the RNA.

Incubate at -20°C for at least 1 hour or -80°C for 30 minutes.[14]

Centrifuge at high speed for 30 minutes at 4°C to pellet the RNA.[14]

Carefully remove the supernatant, wash the pellet with 500 µL of cold 70% ethanol, and

centrifuge again.[11]
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Air-dry the pellet and resuspend in an appropriate volume of nuclease-free water.

Column-Based Purification: Alternatively, use a commercial RNA cleanup kit according to the

manufacturer's instructions.

5. Analysis of Transcript

Analyze the size and integrity of the purified RNA transcript by denaturing polyacrylamide gel

electrophoresis (PAGE) followed by staining with a suitable dye (e.g., SYBR Gold).
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Workflow for 2'-Amino-Modified RNA Synthesis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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